![molecular formula C14H13N3 B2850024 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1781423-38-8](/img/structure/B2850024.png)

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient synthesis of this compound involves several steps. One such method yields a yellow solid with a melting point of 333–335°C . The synthesis process includes the formation of key bonds and functional groups, leading to the desired product .

Molecular Structure Analysis

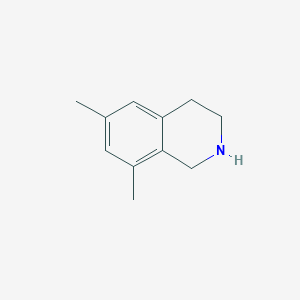

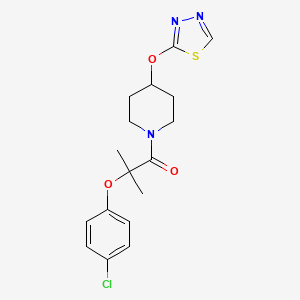

The molecular structure of 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core with two methyl groups (2,5-dimethyl) and a phenyl group attached. The arrangement of atoms and bonds within the ring system determines its properties and reactivity .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Researchers have explored its reactivity with different reagents and conditions to synthesize derivatives or modify its structure .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives are explored for their unique chemical properties and synthesis methods. Zheng and Atta (2011) describe a novel method for preparing these compounds by condensative cyclization, contributing to our understanding of their reactive positions for electrophilic substitution reactions (Yan‐Song Zheng & K. Atta, 2011).

Potential in Drug Design

- These compounds are also significant in the realm of medicinal chemistry. Chen et al. (2004) discuss the design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) as corticotropin-releasing factor receptor antagonists, demonstrating their potential in drug design for treating disorders like major depression (Chen Chen et al., 2004).

Applications in Material Science

- In the field of material science, Mahgoub, Abd‐El‐Nabey, and El-Samadisy (2010) study the application of pyrazolo[1,5-c]pyrimidine derivatives in corrosion inhibition of ferrous alloys in cooling water systems, showing the versatility of these compounds beyond pharmaceuticals (F. Mahgoub, B. A. Abd‐El‐Nabey, & Y. A. El-Samadisy, 2010).

Use in Chemical Synthesis

- The synthesis of these compounds is a subject of considerable interest. Bassoude et al. (2012) provide insights into catalyst- and base-controlled site-selective direct arylation of these compounds, indicating their importance in synthetic chemistry (Ibtissam Bassoude et al., 2012).

Radiopharmaceutical Applications

- Dollé et al. (2008) explore the radiolabeling of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging using positron emission tomography, demonstrating its potential in diagnostic imaging and radiopharmaceuticals (F. Dollé et al., 2008).

Biological Activities

- A series of antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under ultrasound irradiation have been studied for their anti-inflammatory and anti-cancer activities, as described by Kaping et al. (2020), highlighting their potential biomedical applications (S. Kaping et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-8-9-17-14(15-10)13(11(2)16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQGKQRRJHXWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C=C1)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)

![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)

![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)

![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)